molecular formula C13H16N2O5S B1582070 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) CAS No. 3169-21-9

1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)

Cat. No. B1582070
CAS RN: 3169-21-9
M. Wt: 312.34 g/mol
InChI Key: BMSZNBNGDJDEOC-UHFFFAOYSA-N
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Description

“1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is a chemical compound with the molecular formula C13H14N2O.1/2H2O4S . It is also known by other names such as p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (2:1) and Acna Blue V Base .


Molecular Structure Analysis

The molecular structure of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” can be represented by the SMILES string: N(C1=CC=C(OC)C=C1)C2=CC=C(N)C=C2.S(=O)(=O)(O)O . This represents the connectivity of the atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is approximately 312.341 Da .

Scientific Research Applications

Application 1: Synthesis of Benzimidazole Derivatives

  • Summary of the Application : N-Aryl-1,2-phenylenediamines, which are related to “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)”, are important for synthesizing various benzimidazole derivatives .
  • Methods of Application : The synthesis of 1-aryl-1H-benzimidazoles can be achieved via many synthetic strategies, including single and multiple molecular reactions. Single-molecule synthetic methods include the intramolecular cyclization of arylamino and oxime groups, the coupling of amidine and halogen (or hydrogen) groups, and the condensation of amide and amino groups .
  • Results or Outcomes : The synthesis of 1-aryl-1H-benzimidazoles provides solutions for the preparation of 1-phenyl-1H-benzimidazoles but they still present some difficulties, such as the use of transition metal catalysts and unsymmetrical starting materials .

Application 2: Optoelectronic Materials

  • Summary of the Application : Compounds with 1-phenyl-1H-benzimidazole skeleton have been studied for many optoelectronic materials .
  • Results or Outcomes : The use of these compounds in optoelectronic materials has been successful, as evidenced by their continued use in OLED applications .

Application 3: Synthesis of Azobenzenes

  • Summary of the Application : The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied .
  • Methods of Application : The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
  • Results or Outcomes : This method provides a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .

Application 4: Luminescent Thorium-based Metal–Organic Frameworks

  • Summary of the Application : Three new thorium-based MOFs based on 1,2,4,5-tetrakis (4-carboxyphenyl)benzene (H4TCPB) were obtained under a similar reaction system .
  • Results or Outcomes : All the MOFs show blue ligand-based luminescence under an ultraviolet environment .

Application 5: Inhibitors for Various Enzymes

  • Summary of the Application : Compounds with 1-phenyl-1H-benzimidazole skeleton have been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors .
  • Results or Outcomes : The use of these compounds as inhibitors for various enzymes has been successful, as evidenced by their continued use in this field .

Application 6: Solvent-Controllable Photoreaction

  • Summary of the Application : The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied .
  • Methods of Application : The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
  • Results or Outcomes : This method provides a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .

properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.H2O4S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2-9,15H,14H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZNBNGDJDEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073316
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)

CAS RN

6254-98-4, 3169-21-9
Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003169219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azosalt A
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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